4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group, an isobutyl group, and a pyrazolyl group attached to the pyrimidine ring. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the following steps:
Oxidation: 4-Chloro-2-(methylthio)pyrimidine is oxidized to 4-Chloro-2-(methylsulfonyl)pyrimidine.
Substitution: The sulfonyl group is displaced with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions.
Hydrolysis: The N-formyl intermediate is hydrolyzed in situ to deliver the final compound.
Industrial Production Methods
the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an aminopyrimidine derivative .
Scientific Research Applications
4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and pyrazolyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: Similar structure but lacks the isobutyl group.
2-Chloro-4-isopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to the presence of the isobutyl group and the specific positioning of the pyrazolyl group. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H15ClN4 |
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Molecular Weight |
250.73 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpropyl)-6-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4/c1-8(2)4-12-15-10(5-11(13)16-12)9-6-14-17(3)7-9/h5-8H,4H2,1-3H3 |
InChI Key |
KZSHYMRNYQLICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=N1)Cl)C2=CN(N=C2)C |
Origin of Product |
United States |
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